Parishin A vs. Free Gastrodin: Pro-Drug Pharmacokinetics Confer 14.8-Fold Higher Systemic Exposure
In a head-to-head pharmacokinetic study in rats, intragastric administration of Parishin A (116 mg/kg, delivering an equimolar gastrodin moiety) resulted in a 14.8-fold higher maximum plasma concentration (Cmax) of gastrodin compared to the administration of free gastrodin at 100 mg/kg [1]. This demonstrates that Parishin A functions as an effective pro-drug, significantly enhancing and prolonging the systemic exposure to its primary active metabolite, gastrodin. This contrasts with the rapid clearance observed after direct gastrodin administration.
| Evidence Dimension | Gastrodin Maximum Plasma Concentration (Cmax) |
|---|---|
| Target Compound Data | Cmax = 2.27 ± 0.44 μg/mL |
| Comparator Or Baseline | Free Gastrodin (100 mg/kg) = 0.153 ± 0.019 μg/mL |
| Quantified Difference | 14.8-fold increase |
| Conditions | In vivo rat study, intragastric administration, UHPLC-FLD analysis |
Why This Matters
Procurement of Parishin A over free gastrodin is justified for in vivo studies requiring sustained target engagement and higher bioavailability of the active moiety, overcoming the rapid clearance limitations of gastrodin.
- [1] Tang, C., Wang, L., Liu, X., Cheng, M., & Xiao, H. (2015). Comparative pharmacokinetics of gastrodin in rats after intragastric administration of free gastrodin, parishin and Gastrodia elata extract. Journal of Ethnopharmacology, 176, 49-54. View Source
